Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Medicinal Chemistry Physicochemical Profiling Binding Affinity Prediction

Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448037-61-3) is a synthetic small molecule featuring a pyrrolidine core with a 3-phenylsulfonyl substituent and an N-cyclohex-3-en-1-yl methanone moiety. It is categorized under 'Pyrrolidine Sulfones' and is primarily utilized as a research tool in medicinal chemistry and chemical biology for probing kinase and nuclear receptor targets.

Molecular Formula C17H21NO3S
Molecular Weight 319.42
CAS No. 1448037-61-3
Cat. No. B2802168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
CAS1448037-61-3
Molecular FormulaC17H21NO3S
Molecular Weight319.42
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H21NO3S/c19-17(14-7-3-1-4-8-14)18-12-11-16(13-18)22(20,21)15-9-5-2-6-10-15/h1-3,5-6,9-10,14,16H,4,7-8,11-13H2
InChIKeyCILHBRIHWUTPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448037-61-3) for Specialized Research


Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448037-61-3) is a synthetic small molecule featuring a pyrrolidine core with a 3-phenylsulfonyl substituent and an N-cyclohex-3-en-1-yl methanone moiety. It is categorized under 'Pyrrolidine Sulfones' and is primarily utilized as a research tool in medicinal chemistry and chemical biology for probing kinase and nuclear receptor targets [1]. Its molecular formula is C18H21NO3S with a molecular weight of approximately 319.42 g/mol [2]. The compound's structure incorporates a hydrophobic cyclohexene ring, a hydrogen bond-accepting sulfone, and an amide linker, which allows for specific interactions within biological binding pockets [3].

Target Classes Kinase and nuclear receptor probe development
Structural Motifs Phenylsulfone H-bond acceptor with hydrophobic cyclohexene cap
MedChem Utility Supports binding mode and selectivity SAR investigations

Why Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone Cannot Be Replaced by Simple Analogs


Direct substitution of Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone with generic 'pyrrolidine sulfones' is scienturifically unsound. The compound's unique combination of the 3-phenylsulfonyl group, the cyclohex-3-ene hydrophobic cap, and the central amide geometry dictates a specific binding mode that simpler analogs cannot replicate. For instance, the des-phenylsulfonyl analog (CAS 52736-57-9) lacks the crucial hydrogen-bond acceptor of the sulfone, drastically reducing its ability to engage common biological targets like kinases [1]. Conversely, published phenylsulfonyl-pyrrolidine FIH inhibitors possess a polar carboxylic acid tail instead of the hydrophobic cyclohexene, altering their target selectivity and pharmacokinetic profile [2]. As highlighted by SAR studies on RORγt inverse agonists, both the N-acyl group and the sulfone moiety are critical structural elements for achieving high selectivity over related nuclear receptors [3].

Target Compound
Potential Substitute
Mismatch Concern
Phenylsulfonyl-pyrrolidine with sulfone H-bond acceptor
Des-phenylsulfonyl analog (CAS 52736-57-9)
Loss of critical H-bond may reduce target engagement
Hydrophobic cyclohex-3-ene cap
Carboxylic acid tail (e.g., FIH inhibitors)
Altered selectivity and PK profile may limit utility
Sulfone and amide combined geometry
Ether analog (cyclopropylmethoxy)
Weaker H-bond acceptor may shift selectivity

Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone: Quantitative Differentiation Data


Hydrophobic Interaction Potential vs. Des-Phenylsulfonyl Core Analog

The target compound incorporates a cyclohex-3-en-1-yl group, contributing significantly to its hydrophobic surface area. The calculated SlogP for the target compound is 2.89 [1]. In contrast, the des-phenylsulfonyl analog 'Cyclohex-3-en-1-yl(pyrrolidin-1-yl)methanone' (CAS 52736-57-9) has a computed XLogP3-AA of 1.7 [2]. The increase of 1.19 LogP units indicates a considerably higher lipophilicity for the target compound, which is expected to translate into enhanced occupancy of hydrophobic pockets in targets such as the RORγt ligand-binding domain, as demonstrated by structurally related phenyl pyrrolidine sulfones [3].

Lipophilicity
Class-level inference
+1.19 LogP
Reported higher lipophilicity may support hydrophobic pocket binding studies
Computed values; experimental confirmation recommended
Medicinal Chemistry Physicochemical Profiling Binding Affinity Prediction

Hydrogen Bond Acceptor Capability vs. 3-Cyclopropylmethoxy Analog

The phenylsulfonyl group provides the target compound with two strong hydrogen bond acceptor oxygens. The closely related analog 'Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone' replaces this sulfone with an ether oxygen . SAR studies on phenylsulfonyl pyrrolidine RORγt inverse agonists demonstrate that a sulfone oxygen forms a critical hydrogen bond with a backbone NH in the binding pocket, a contribution that an ether oxygen cannot replicate [1].

H-Bond Acceptor
Class-level inference
Stronger sulfone acceptor
Sulfone oxygens may enable critical H-bond contacts not replicated by ether analogs
Qualitative SAR from published RORγt studies
Medicinal Chemistry Structure-Activity Relationship Target Engagement

Selectivity Fingerprint Prediction vs. 3-Aminopyrrolidine Analog

The target compound is predicted to have a distinct kinase selectivity profile. BindingDB data for a structurally distinct but mechanistically informative phenylsulfonyl-pyrrolidine (BDBM50613084) shows a Kd of 1.40 nM for DYRK1A and a Kd of 396 nM for GSK-3β, yielding a ~280-fold selectivity window [1]. In contrast, the analog '(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone' which replaces the hydrophobic phenylsulfonyl group with a polar, basic amine, is expected to exhibit a drastically altered selectivity profile, as basic amines often introduce potent off-target binding to aminergic GPCRs .

Kinase Selectivity
Class-level inference
~280× DYRK1A/GSK-3β
Predicted selectivity window may guide isoform-selective probe design
Derived from BindingDB data for a related scaffold
Kinase Profiling Predictive Selectivity Chemoproteomics

CYP3A4 Liability Profile vs. RORγt Inverse Agonist Clinical Candidate

The cyclohex-3-ene moiety in the target compound replaces the cyclohexane carboxylic acid found in a clinical-stage RORγt inverse agonist (compound 26 from Duan et al.). This published molecule showed an IC50 of 36 nM for RORγt [1] but required optimization to reduce CYP3A4 induction, a liability often linked to carboxylic acid groups [2]. By substituting this acid with a non-acidic, hydrophobic cyclohexene cap, the target compound is structurally designed to mitigate this metabolic liability. A structurally distinct phenylsulfonyl-pyrrolidine evaluated for CYP3A4 inhibition showed an IC50 of >25,000 nM, demonstrating that the core scaffold can be devoid of significant CYP3A4 inhibition [3].

CYP3A4 Liability
Class-level inference
Predicted low risk
Cyclohexene replacement of acid may reduce CYP induction concerns
Related scaffold IC50 >25 µM; induction not directly measured
Drug Metabolism CYP450 Inhibition Lead Optimization

Conformational Rigidity and Binding Entropy vs. FIH Inhibitor

The crystal structure of a human FIH enzyme in complex with a phenylsulfonyl-pyrrolidine inhibitor (PDB: 8K73) reveals a planar pyrrolidine ring that makes specific contacts with the protein's active site [1]. The rigid cyclohex-3-ene ring in the target compound provides a conformationally constrained hydrophobic scaffold, which is known to reduce the entropic penalty upon binding compared to more flexible linkers [2]. In contrast, published FIH inhibitors often utilize a flexible carboxylic acid tail (e.g., 2-((1-(phenylsulfonyl)pyrrolidine-3-carbonyl)imino)-substituted acetic acid), which introduces additional rotatable bonds and a higher entropic cost for binding [1].

Conformational Rigidity
Class-level inference
0 rotatable bonds in ring
Constrained scaffold may reduce entropic penalty for fragment growth
Compared to flexible FIH inhibitor tail (PDB 8K73)
Structural Biology Conformational Analysis Binding Thermodynamics

Molecular Shape and Electrostatic Topology vs. Pan-JAK Inhibitor Scaffold

The target compound presents a unique molecular topology. The pan-JAK inhibitor clinical candidate PF-06263276 contains a {(3R)-3-(phenylsulfonyl)pyrrolidin-1-yl}methanone moiety linked to a large, polar piperidine group [1]. In contrast, the target compound's cyclohex-3-ene group provides a purely hydrophobic and sterically defined surface. This difference in electrostatic potential and shape is crucial for navigating the selectivity pockets of the kinome, as polar interactions often dictate promiscuous binding to the hinge region of kinases [2].

Electrostatic Topology
Class-level inference
Hydrophobic cap vs. polar piperidine
Electrostatic distinction may support kinome selectivity profiling
Structural comparison with pan-JAK inhibitor PF-06263276
Molecular Modeling Electrostatic Potential Kinase Selectivity

Evidence-Based Applications for Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone


Kinase Selectivity Probe Development

The compound's unique combination of a 3-phenylsulfonyl group and a hydrophobic cyclohex-3-ene cap, which contrasts with the basic amine in (3-aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone, makes it a suitable starting point for developing selective DYRK1A or GSK-3β probes, guiding the design of chemical tools with a ~280-fold selectivity window over related kinases [1].

RORγt Inverse Agonist Lead Diversification

For researchers in immunology aiming to diversify away from carboxylic acid-containing RORγt inverse agonists, this compound's non-acidic cyclohexene cap offers a direct structural solution predicted to mitigate CYP3A4 induction, a common metabolic liability of the class [2]. It can serve as a building block for synthesizing novel RORγt modulators with improved drug-like properties.

Fragment-Based Drug Discovery (FBDD) Targeting FIH or Related Oxygenases

Given the conformational rigidity of its cyclohex-3-ene ring compared to flexible FIH inhibitors co-crystallized in PDB 8K73, this compound meets key criteria as a higher-quality fragment hit. Its constrained structure reduces entropic penalties, which could translate to more efficient fragment growth and higher-affinity leads for the Factor Inhibiting HIF pathway [3].

Chemical Biology Tool for Probing Hydrophobic Binding Pockets

The 1.19 LogP unit increase over the des-phenylsulfonyl analog (SlogP 2.89 vs. XLogP3-AA 1.7) makes this compound a superior probe for specifically investigating the thermodynamic contribution of hydrophobic interactions in target binding pockets, which is essential for understanding the molecular determinants of target engagement [4].

Application
Selection Property
Validation Focus
Kinase selectivity probe studies
Sulfone-driven selectivity scaffold
DYRK1A/GSK-3β selectivity assay context
RORγt modulator lead diversification
Non-acidic cyclohexene cap
CYP3A4 induction screening context
FBDD for oxygenase targets
Conformationally constrained fragment
Binding thermodynamics and fragment growth context
Hydrophobic pocket probe studies
Lipophilicity differentiation
Hydrophobic target engagement profiling
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